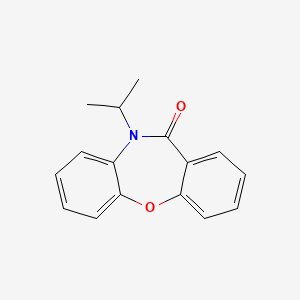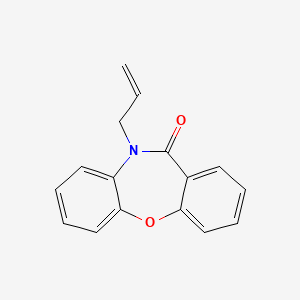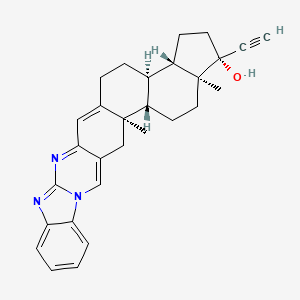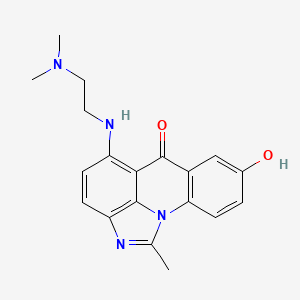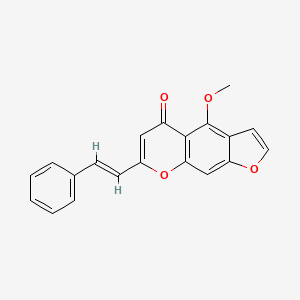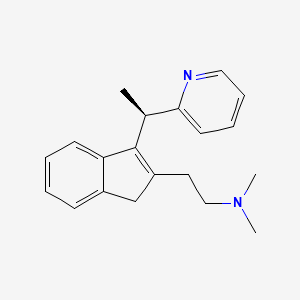
Dimetindene, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-dimethindene: is a selective histamine H1 antagonist, commonly used as an antihistamine and anticholinergic agent. It is a first-generation antihistamine that is used both topically and orally to treat allergic reactions, such as urticaria, hay fever, and insect bites . The compound is known for its ability to reduce capillary permeability and alleviate symptoms of allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-dimethindene involves several steps, including the formation of the indene ring and the attachment of the pyridine moiety. One of the synthetic routes involves the use of eco-friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which have been shown to improve the overall yield and reduce the environmental impact of the synthesis .
Industrial Production Methods: Industrial production of R-dimethindene typically involves the use of green chemistry principles to minimize the use of volatile organic compounds (VOCs) and reduce waste. The process includes the use of sustainable solvents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: R-dimethindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Chemistry: R-dimethindene is used in various chemical research applications, including the study of histamine receptors and the development of new antihistamine drugs .
Biology: In biological research, R-dimethindene is used to study the effects of histamine on cellular processes and to investigate the role of histamine receptors in various physiological and pathological conditions .
Medicine: Medically, R-dimethindene is used to treat allergic reactions, pruritus, and other conditions related to histamine release. It is also used in combination with other drugs to enhance their therapeutic effects .
Industry: In the pharmaceutical industry, R-dimethindene is used as an active ingredient in various formulations, including topical gels and oral tablets .
Mechanism of Action
R-dimethindene exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine. This reduces capillary permeability and alleviates symptoms of allergic reactions . The compound also has mild anticholinergic and sedative effects, which contribute to its therapeutic efficacy . The ®-(-)-enantiomer is responsible for the bioactivity of the compound, while the (S)-(+)-enantiomer has lower affinity for histamine H1 receptors .
Comparison with Similar Compounds
Dimetindene: A racemic mixture of R-dimethindene and S-dimethindene, used for similar therapeutic purposes.
Diphenhydramine: Another first-generation antihistamine with similar H1 receptor antagonism but different pharmacokinetic properties.
Chlorpheniramine: A first-generation antihistamine with similar uses but different chemical structure and pharmacological profile.
Uniqueness: R-dimethindene is unique in its selective binding to histamine H1 receptors and its ability to reduce capillary permeability without significantly affecting gastric secretion. Its use of eco-friendly solvents in synthesis also sets it apart from other antihistamines .
Properties
CAS No. |
135821-89-5 |
|---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3/t15-/m0/s1 |
InChI Key |
MVMQESMQSYOVGV-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


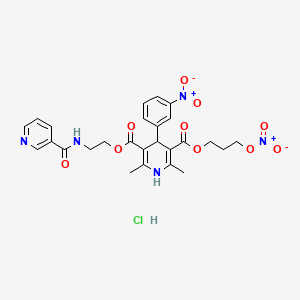
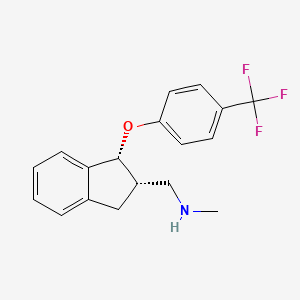
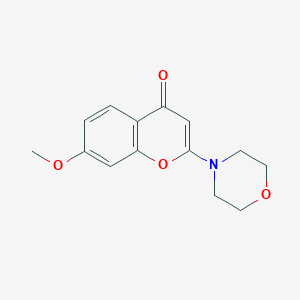
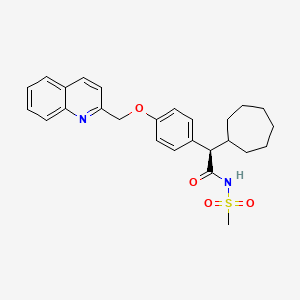
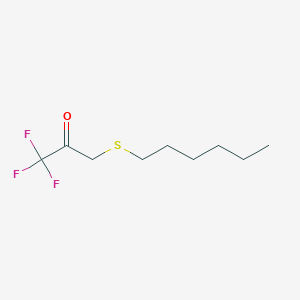
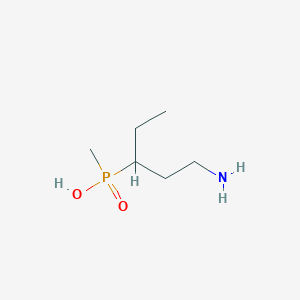
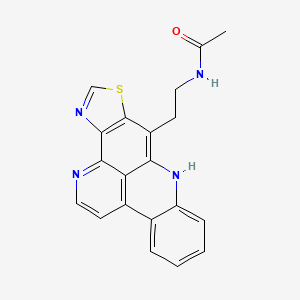
![5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B3061643.png)

